molecular formula C11H16N4O B3281750 N-(4-Aminopiperazin-1-yl)benzamide CAS No. 740735-28-8

N-(4-Aminopiperazin-1-yl)benzamide

Cat. No. B3281750
CAS RN: 740735-28-8
M. Wt: 220.27 g/mol
InChI Key: BKPXHWOOHVMZQH-UHFFFAOYSA-N
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Description

“N-(4-Aminopiperazin-1-yl)benzamide” is a chemical compound with the molecular formula C11H16N4O . It is a derivative of benzamide .


Synthesis Analysis

The synthesis of benzamides, including “this compound”, can be achieved through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth . Another method involves coupling substituted 2-amino benzothiazoles with N-phenyl anthranilic acid .


Molecular Structure Analysis

The molecular structure of “this compound” includes a benzamide group, which is planar and consists of a benzene ring attached to an amide group . The C-N bond distance in the amide group is intermediate between a typical single bond C-N distance and a double bond C=N distance .


Chemical Reactions Analysis

Benzamides, including “this compound”, can undergo various chemical reactions. For instance, they can be synthesized through direct condensation of carboxylic acids and amines . They can also participate in reactions involving the amide group .


Physical And Chemical Properties Analysis

Benzamides, including “this compound”, are generally solids at room temperature. They have high boiling points and melting points due to the polar nature of the amide group and hydrogen bonding . They are also soluble in water .

Safety and Hazards

While specific safety data for “N-(4-Aminopiperazin-1-yl)benzamide” is not available, benzamides should be handled with care. Personal protective equipment should be worn, and contact with skin, eyes, or clothing should be avoided .

Future Directions

Research into benzamides, including “N-(4-Aminopiperazin-1-yl)benzamide”, is ongoing. For instance, new strategies for Hsp90 inhibition have emerged, which could lead to the development of more effective drugs . Additionally, benzamides have been identified as potential candidates for the development of anti-inflammatory compounds .

properties

IUPAC Name

N-(4-aminopiperazin-1-yl)benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O/c12-14-6-8-15(9-7-14)13-11(16)10-4-2-1-3-5-10/h1-5H,6-9,12H2,(H,13,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKPXHWOOHVMZQH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1N)NC(=O)C2=CC=CC=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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